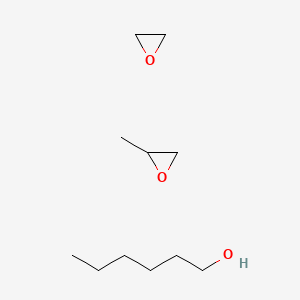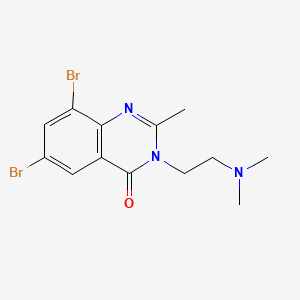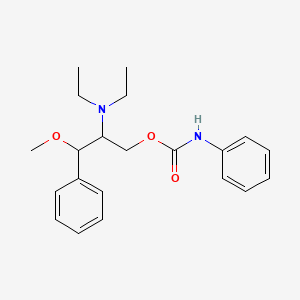
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, typically involves the reaction of 2,3,5,6-tetramethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
科学研究应用
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular oxidative stress. The aromatic ring may also engage in π-π interactions with other aromatic compounds, affecting molecular recognition processes.
相似化合物的比较
Similar Compounds
Acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-: Unique due to the presence of the (2,3,5,6-tetramethylphenyl)thio group.
Acetic acid, ((2,3,5,6-trimethylphenyl)thio)-: Similar structure but with one less methyl group on the aromatic ring.
Acetic acid, ((2,3,5,6-tetramethylphenyl)seleno)-: Similar structure but with a seleno group instead of a thio group.
Uniqueness
The presence of the (2,3,5,6-tetramethylphenyl)thio group in acetic acid, ((2,3,5,6-tetramethylphenyl)thio)-, imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
72462-81-8 |
|---|---|
分子式 |
C12H16O2S |
分子量 |
224.32 g/mol |
IUPAC 名称 |
2-(2,3,5,6-tetramethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C12H16O2S/c1-7-5-8(2)10(4)12(9(7)3)15-6-11(13)14/h5H,6H2,1-4H3,(H,13,14) |
InChI 键 |
ZNFABVSTVBKSLB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)SCC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2R)-3-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]carbamate](/img/structure/B13753452.png)


![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)







![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
